Compound Description: This compound serves as a structural starting point in a patent describing novel pyridine derivatives acting as leptin receptor modulator mimetics [].
Relevance: While not explicitly stating its activity, the patent highlights N-(4-pyridinylmethyl)-4-morpholinkarboksamida as structurally distinct from the novel compounds, implying a shared scaffold or core structure with 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. This suggests both compounds belong to a class of Leptin receptor modulators or share a similar pharmacophore. []
Compound Description: This compound, similar to the previous entry, acts as a point of structural differentiation within the patent focusing on leptin receptor modulator mimetics [].
Relevance: The patent distinguishes 4-(3-methylphenyl)-N-(2-pyridinylmethyl)-1-piperazinecarboxamide from the novel compounds presented. This difference implies structural similarities to 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, potentially within the piperazine carboxamide core or the presence of aromatic substituents. This suggests they belong to a similar chemical class or share a pharmacophore related to leptin receptor modulation, although specific activities are not mentioned. []
Compound Description: Like the preceding two compounds, this molecule is listed as structurally distinct from the novel leptin receptor modulators within the patent [].
Relevance: The exclusion of 4-(4-fluorophenyl)-N-(3-pyridinylmethyl)-1-piperazinecarboxamide from the patent's claims implies shared structural features with 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. These likely reside in the common piperazine carboxamide core and the presence of fluorophenyl substituents. The distinction suggests they belong to a similar class of compounds, potentially leptin receptor modulators, despite the lack of direct activity information. []
N-(2-Pyridinylmethyl)-4-morpholinkarboksamida
Compound Description: This compound serves as another point of structural comparison in the patent concerning novel pyridine derivatives with leptin receptor modulating properties [].
Relevance: The patent explicitly differentiates N-(2-pyridinylmethyl)-4-morpholinkarboksamida from the claimed novel compounds. This distinction indicates structural similarities to 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, possibly due to a shared core structure or the presence of a morpholine ring. Despite the absence of specific activity data, the comparison suggests they might fall within the same chemical category or possess a related pharmacophore linked to leptin receptor modulation. []
Compound Description: Similar to the previously mentioned compounds, this molecule is identified as structurally different from the novel leptin receptor modulators discussed in the patent [].
Relevance: The patent differentiates 4-(2-methylphenyl)-N-(3-pyridinylmethyl)-1-piperazinecarboxamide from its novel compounds, implying common structural elements with 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. The shared features likely involve the piperazine carboxamide core and the presence of substituted phenyl rings. While specific activity data is absent, this comparison suggests they might belong to a similar chemical class or share a pharmacophore associated with leptin receptor modulation. []
Compound Description: This compound, along with the others listed, serves as a point of structural comparison in the patent describing novel pyridine derivatives as potential leptin receptor modulators [].
Relevance: The exclusion of 4-(5-chloro-2-methylphenyl)-N-(3-pyridinylmethyl)-1-piperazine-carboxamide from the patent's claims suggests structural similarities to 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. These similarities likely include the shared piperazine carboxamide core and the presence of substituted aromatic rings. Although specific activities are not mentioned, the comparison implies that both compounds may belong to a similar chemical class or possess a related pharmacophore linked to leptin receptor modulation. []
N-(3-Pyridinylmethyl)-4-morpholinkarboksamida
Compound Description: This particular compound, much like those mentioned previously, is listed as structurally distinct from the novel leptin receptor modulators within the patent [].
Relevance: The exclusion of N-(3-pyridinylmethyl)-4-morpholinkarboksamida from the patent's claims implies structural commonalities with 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. These shared features likely involve the presence of a morpholine ring and possibly a similar core structure. Despite the lack of detailed activity information, this comparison suggests they may belong to the same chemical class or share a pharmacophore related to leptin receptor modulation. []
Compound Description: This compound, similar to the others in this list, is presented as structurally distinct from the novel leptin receptor modulators described in the patent [].
Relevance: The patent's differentiation of (2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-N,2,5-trimethyl-N-(2-pyridinylmethyl)-1-piperazinecarboxamide from its claimed compounds indicates structural similarities to 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. These similarities likely include the shared piperazine carboxamide core and the presence of a pyridine ring. While specific activity details are not provided, the comparison suggests they might fall within the same chemical category or share a pharmacophore associated with leptin receptor modulation. []
Compound Description: As with the previous entries, this compound is distinguished from the novel leptin receptor modulators presented in the patent based on structural differences [].
Compound Description: This compound, like the others mentioned, is presented as structurally distinct from the novel leptin receptor modulators described in the patent [].
Relevance: The exclusion of (2-pyridinyl)methyl 4-methylpiperazine-1-carboxylate from the patent's claims, despite its structural similarity to other listed compounds, implies it shares structural features with 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. These likely include a piperazine ring and a carboxylate group. This, along with the presence of a pyridine ring, suggests a shared chemical class or pharmacophore potentially related to leptin receptor modulation, although the patent lacks specific activity data for this compound. []
Compound Description: This is another compound identified as structurally distinct from the novel leptin receptor modulators described in the patent [].
Compound Description: This compound is listed in the patent as structurally distinct from the novel leptin receptor modulators being presented [].
Relevance: The patent's distinction of 2-(2-pyridinyl)ethyl-4-methylpiperazin-1-carboxylate from its novel compounds implies structural similarities with 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. These similarities might include the presence of a piperazine ring, a carboxylate group, and potentially an ethyl linker to a pyridine ring. While the patent doesn't provide specific activity data for this compound, its inclusion in this context suggests it might belong to the same chemical category or share a pharmacophore associated with leptin receptor modulation. []
Compound Description: This compound is another example within the patent that is structurally distinct from the claimed novel leptin receptor modulators [].
Relevance: The patent's differentiation of 4-phenyl-N-[2-(2-pyridinyl)ethyl]-1-piperazinecarboxamide from its claimed compounds implies structural similarities with 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. These similarities likely include the shared piperazine carboxamide core and the presence of both phenyl and pyridinyl rings. While the patent lacks specific activity details for this compound, this comparison suggests they may belong to the same chemical class or share a pharmacophore linked to leptin receptor modulation. []
Compound Description: This compound, as with the others in the list, is presented as structurally distinct from the novel leptin receptor modulators discussed in the patent [].
Relevance: The exclusion of 4-(2,3-dimethylphenyl)-N-[2-(2-pyridinyl)ethyl]-1-piperazine-carboxamide from the patent's claims, despite sharing structural similarities with other listed compounds, suggests it has common structural elements with 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. These likely include a piperazine ring, a carboxamide group, and substituted phenyl and pyridinyl rings. While the patent doesn't offer specific activity information, this comparison implies a shared chemical class or a related pharmacophore potentially linked to leptin receptor modulation. []
Compound Description: TAK-715 is a potent p38 mitogen-activated protein (MAP) kinase inhibitor. It exhibits strong inhibitory activity against p38α (IC50 = 7.1 nM) and effectively suppresses lipopolysaccharide (LPS)-stimulated TNF-alpha release from human monocytic THP-1 cells (IC50 = 48 nM). Additionally, TAK-715 demonstrates good bioavailability in both mice and rats, along with significant efficacy in a rat adjuvant-induced arthritis model. It is noteworthy for its lack of inhibitory activity against major CYPs, including CYP3A4. This compound has been chosen for clinical development as a potential treatment for rheumatoid arthritis due to its favorable pharmacological profile. []
Relevance: TAK-715 shares a similar structure to 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, with both containing a substituted phenyl ring linked to a nitrogen-containing heterocycle. This suggests they may belong to the same class of compounds or share a similar pharmacophore, although their specific targets and activities differ. []
Compound Description: This compound is a piperazinecarboxamide derivative demonstrating notable antiallergy activity. It exhibits an IC50 of 310 nM in inhibiting tritiated mepyramine binding to H1 histaminic receptors isolated from guinea pig cerebral cortex []. Although active in the passive foot anaphylaxis (PFA) assay, an IgE-mediated model for antiallergic compounds, it showed no activity at 10 mg/kg in the guinea pig anaphylaxis (GPA) assay [].
Relevance: This compound shares significant structural similarities with 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. Both possess a piperazine ring substituted with a 4-fluorophenyl group and bear a carboxamide moiety. The presence of these shared structural features suggests potential overlap in their pharmacological profiles, although they might exhibit different specificities and potencies towards various targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.